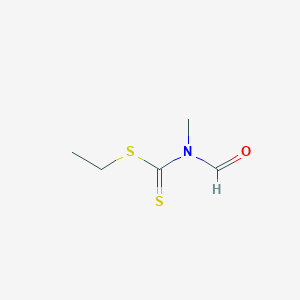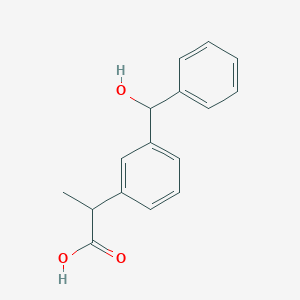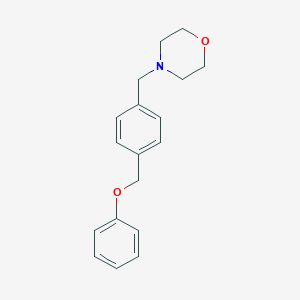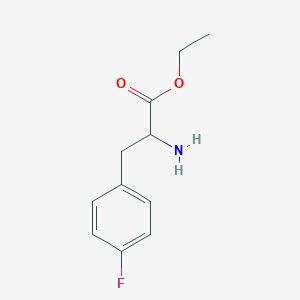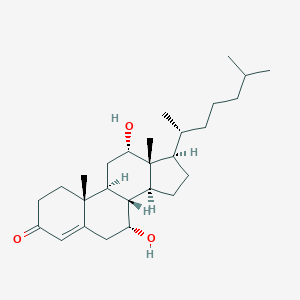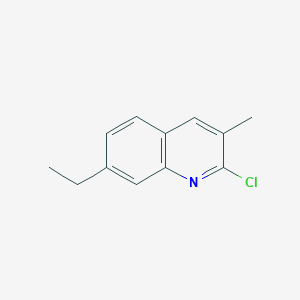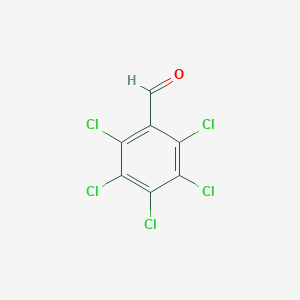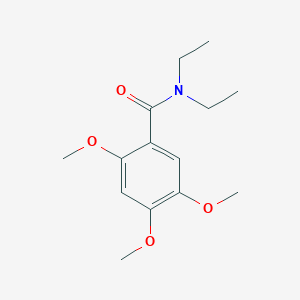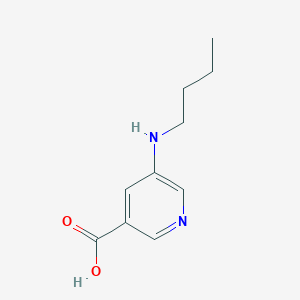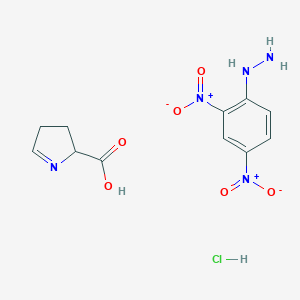
Lidocaine hydrochloride monohydrate
Overview
Description
Lidocaine Hydrochloride Monohydrate is commonly used as a local anesthetic in topical applications and oral mucosal biopsies . It is a sterile, nonpyrogenic, aqueous solution that contains a local anesthetic agent and is administered parenterally by injection .
Synthesis Analysis
Lidocaine Hydrochloride Monohydrate can be determined by an HPLC method with diode-array detection using 17 samples of anesthetizing drugs and model mixtures . The pharmacopoeial method for determining lidocaine uses potentiometric titration .Chemical Reactions Analysis
Lidocaine Hydrochloride Monohydrate has been analyzed in various studies. For instance, a robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine and its metabolite in serum .Scientific Research Applications
Local Anesthesia
Lidocaine is widely used as a local anesthetic for the treatment of pain and arrhythmia . It inhibits the conduction of afferent nerve impulses of nociceptive stimuli, thus producing reliable analgesia .
Antiarrhythmic Drug
Lidocaine is also used in clinics as an antiarrhythmic drug . It is specifically used to treat ventricular arrhythmias, such as ventricular tachycardia and ventricular fibrillation .
Vasoconstrictor in Topical Applications
Lidocaine can be used as a vasoconstrictor in topical applications . This helps to reduce bleeding in the area where it is applied.
Preparation of Drug Composites
Lidocaine hydrochloride monohydrate has been used in the preparation of drug composites for controlled delivery in vitro . This is evaluated by the drug release profile in ultra-high performance liquid chromatography (UPLC) .
Reference Standard for Fourier Transform Infrared Spectroscopy (FT-IR)
It has been used as a reference standard for Fourier Transform Infrared Spectroscopy (FT-IR) . This helps in the identification and quantification of materials.
Sodium Voltage (Nav1.7) Channels Response Recording
Lidocaine hydrochloride monohydrate has been used to record dose-dependent response of sodium voltage (Nav1.7) channels in the injection-molded polymer device .
Crystal Engineering
In crystal engineering, new crystal forms of lidocaine and lidocaine hydrochloride with hydroquinone, resorcinol, and pyrogallol have been synthesized . These new forms were characterized using multiple techniques, including PXRD, SC-XRD, DSC, and FTIR .
Modulation of Physicochemical Properties
The new crystalline forms obtained with lidocaine hydrochloride and the three coformers showed an interesting steric stabilization mechanism of the oxidation of hydroxybenzenes . They also showed good physicochemical properties with respect to lidocaine hydrochloride, constituting a mechanism of modulation of the physicochemical properties .
Mechanism of Action
Target of Action
Lidocaine hydrochloride monohydrate, also known as Zingo, primarily targets voltage-gated sodium channels in neuronal cell membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensations and muscle contractions .
Mode of Action
Lidocaine works by blocking the influx of sodium ions into the membrane surrounding nerves . This blockage prevents the initiation and conduction of impulses along the nerve, resulting in an anesthetic effect . It increases the electrical stimulation threshold of the ventricle during diastole, exerting an antiarrhythmic effect .
Biochemical Pathways
The primary biochemical pathway affected by lidocaine is the sodium ion transport pathway . By blocking sodium channels, lidocaine inhibits the ionic fluxes required for the initiation and conduction of impulses . This action disrupts the normal propagation of signals along nerves, leading to a numbing effect in local tissues .
Pharmacokinetics
Lidocaine exhibits a linear absorption with no lag time . The elimination half-life of lidocaine hydrochloride following an intravenous bolus injection is typically 1.5 to 2.0 hours . Because lidocaine is metabolized by the liver, any condition that affects liver function may alter its kinetics . Its bioavailability is low due to presystemic hepatic metabolism, with the range of average values lying between 0.19 and 0.38 .
Result of Action
The primary result of lidocaine’s action is a local anesthetic effect . It numbs the sensations of tissues, making it useful for a wide variety of surgical procedures . It also has an antiarrhythmic effect, decreasing the rate of contractions of the heart . When injected near nerves, the nerves cannot conduct signals to or from the brain .
Action Environment
The action of lidocaine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the cytochrome P450 system can increase the toxicity associated with lidocaine infusion . Additionally, the pH of the environment can affect the degree of ionization of lidocaine, potentially influencing its ability to cross cell membranes and exert its anesthetic effect.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH.H2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECIFGHRMFEPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137-58-6 (Parent) | |
| Record name | Lidocaine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80209953 | |
| Record name | Lidocaine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Lidocaine hydrochloride monohydrate | |
CAS RN |
6108-05-0 | |
| Record name | Lidocaine hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6108-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidocaine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidocaine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V13007Z41A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



